molecular formula C9H10INO2 B167743 2-Amino-3-(2-iodophenyl)propanoic acid CAS No. 1986-86-3

2-Amino-3-(2-iodophenyl)propanoic acid

Cat. No.: B167743
CAS No.: 1986-86-3
M. Wt: 291.09 g/mol
InChI Key: BKXVGLPBXYBDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(2-iodophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-iodophenyl)propanoic acid typically involves the iodination of phenylalanine derivatives. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the phenyl ring. The reaction conditions often require a controlled temperature and pH to ensure the selective iodination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(2-iodophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized phenylalanine derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-iodophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom in the compound can enhance its binding affinity to these targets, thereby modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

  • 2-Amino-3-(3-iodophenyl)propanoic acid
  • 2-Amino-3-(4-iodophenyl)propanoic acid
  • 4-Iodo-L-phenylalanine

Comparison: Compared to its analogs, 2-Amino-3-(2-iodophenyl)propanoic acid is unique due to the specific position of the iodine atom on the phenyl ring. This positional difference can significantly influence the compound’s chemical reactivity, biological activity, and binding affinity to molecular targets .

Properties

IUPAC Name

2-amino-3-(2-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXVGLPBXYBDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-(2-iodophenyl)propanoic acid
Reactant of Route 2
2-Amino-3-(2-iodophenyl)propanoic acid
Reactant of Route 3
2-Amino-3-(2-iodophenyl)propanoic acid
Reactant of Route 4
2-Amino-3-(2-iodophenyl)propanoic acid
Reactant of Route 5
2-Amino-3-(2-iodophenyl)propanoic acid
Reactant of Route 6
2-Amino-3-(2-iodophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.